molecular formula C22H25N3O5S B6578599 1-(4-ethoxybenzenesulfonyl)-3-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine CAS No. 1171238-53-1

1-(4-ethoxybenzenesulfonyl)-3-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine

Cat. No. B6578599
CAS RN: 1171238-53-1
M. Wt: 443.5 g/mol
InChI Key: GWPWMSYLERYEET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Ethoxybenzenesulfonyl)-3-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine (EBPD) is a heterocyclic compound with a variety of biological activities. It is a member of the sulfonamides family, and is a potent inhibitor of certain enzymes. EBPD has been studied for its potential applications as an antibiotic, antifungal, antiviral, and anti-inflammatory agent. EBPD has also been investigated for its role in the treatment of various diseases and disorders, including cancer, neurodegenerative diseases, and inflammatory diseases.

Scientific Research Applications

1-(4-ethoxybenzenesulfonyl)-3-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine has been extensively studied for its potential applications in the medical field. It has been investigated for its potential as an antibiotic, antifungal, antiviral, and anti-inflammatory agent. 1-(4-ethoxybenzenesulfonyl)-3-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine has also been studied for its potential role in the treatment of various diseases and disorders, including cancer, neurodegenerative diseases, and inflammatory diseases. Additionally, 1-(4-ethoxybenzenesulfonyl)-3-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine has been evaluated for its ability to inhibit the growth of certain bacteria, fungi, and viruses.

Mechanism of Action

The mechanism of action of 1-(4-ethoxybenzenesulfonyl)-3-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine is not fully understood. However, it is believed that 1-(4-ethoxybenzenesulfonyl)-3-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine binds to specific enzymes and inhibits their activity. This inhibition of enzymatic activity can lead to a decrease in the production of certain proteins and other molecules that are involved in the development and progression of various diseases and disorders. Additionally, 1-(4-ethoxybenzenesulfonyl)-3-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine has been shown to bind to certain receptors, which can lead to the inhibition of certain pathways involved in the development of diseases and disorders.
Biochemical and Physiological Effects
1-(4-ethoxybenzenesulfonyl)-3-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine has been shown to have a variety of biochemical and physiological effects on the body. In particular, 1-(4-ethoxybenzenesulfonyl)-3-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine has been shown to inhibit the activity of certain enzymes, leading to a decrease in the production of certain proteins and other molecules involved in the development and progression of various diseases and disorders. Additionally, 1-(4-ethoxybenzenesulfonyl)-3-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine has been shown to bind to certain receptors, which can lead to the inhibition of certain pathways involved in the development of diseases and disorders. 1-(4-ethoxybenzenesulfonyl)-3-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine has also been shown to have anti-inflammatory effects and to reduce the production of certain cytokines, which can lead to a decrease in inflammation.

Advantages and Limitations for Lab Experiments

The use of 1-(4-ethoxybenzenesulfonyl)-3-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine in laboratory experiments has a number of advantages. 1-(4-ethoxybenzenesulfonyl)-3-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine is a relatively inexpensive compound and is readily available. Additionally, 1-(4-ethoxybenzenesulfonyl)-3-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine is relatively stable and can be stored for long periods of time without significant degradation. However, there are also some limitations to using 1-(4-ethoxybenzenesulfonyl)-3-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine in laboratory experiments. 1-(4-ethoxybenzenesulfonyl)-3-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine is a relatively potent compound and can be toxic in high concentrations. Therefore, it is important to use appropriate safety measures and to adhere to the recommended dosages when using 1-(4-ethoxybenzenesulfonyl)-3-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine in laboratory experiments.

Future Directions

There are a number of potential future directions for 1-(4-ethoxybenzenesulfonyl)-3-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine research. One potential direction is to further investigate the mechanism of action of 1-(4-ethoxybenzenesulfonyl)-3-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine and its potential applications in the treatment of various diseases and disorders. Additionally, further research could be conducted to investigate the potential for 1-(4-ethoxybenzenesulfonyl)-3-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine to be used as an antibiotic, antifungal, antiviral, and anti-inflammatory agent. Additionally, further research could be conducted to investigate the potential for 1-(4-ethoxybenzenesulfonyl)-3-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine to be used in the treatment of cancer, neurodegenerative diseases, and inflammatory diseases. Finally, further research could be conducted to investigate the potential for 1-(4-ethoxybenzenesulfonyl)-3-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine to be used as a drug delivery system.

Synthesis Methods

1-(4-ethoxybenzenesulfonyl)-3-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine can be synthesized through a variety of methods. One method involves the reaction of 4-ethoxybenzenesulfonyl chloride with 5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)piperidine. This reaction occurs in the presence of a base, such as sodium hydroxide or potassium carbonate, and yields the desired product. Other methods of synthesis include the reaction of 4-ethoxybenzenesulfonyl chloride with a variety of amines, such as N-methylpiperidine, N-ethylpiperidine, and N-propylpiperidine.

properties

IUPAC Name

2-[1-(4-ethoxyphenyl)sulfonylpiperidin-3-yl]-5-(phenoxymethyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5S/c1-2-28-19-10-12-20(13-11-19)31(26,27)25-14-6-7-17(15-25)22-24-23-21(30-22)16-29-18-8-4-3-5-9-18/h3-5,8-13,17H,2,6-7,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWPWMSYLERYEET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C3=NN=C(O3)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Ethoxybenzenesulfonyl)-3-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine

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